molecular formula C8HF18KNO4S2 B144930 Potassium Bisnonafluoro-1-butanesulfonimidate CAS No. 129135-87-1

Potassium Bisnonafluoro-1-butanesulfonimidate

Cat. No.: B144930
CAS No.: 129135-87-1
M. Wt: 620.3 g/mol
InChI Key: MIZNIGGKYJDRGR-UHFFFAOYSA-N
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Description

Potassium bisnonafluoro-1-butanesulfonimidate (C₈F₁₈KNO₄S₂, CAS 129135-87-1) is a fluorinated sulfonimidate salt characterized by a bulky bisnonafluoro-1-butanesulfonimidate anion paired with a potassium cation. Its molecular weight ranges between 619.29–635.31 g/mol, depending on isotopic composition . The compound is structurally distinguished by a fully fluorinated butyl chain, which enhances thermal stability and electrochemical inertness. It is primarily investigated for use in solid polymer electrolytes (SPEs) for energy storage devices, leveraging its large, delocalized anion to improve ionic conductivity and reduce crystallinity in polymer matrices like polyethylene oxide (PEO) .

Properties

CAS No.

129135-87-1

Molecular Formula

C8HF18KNO4S2

Molecular Weight

620.3 g/mol

IUPAC Name

potassium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide

InChI

InChI=1S/C8HF18NO4S2.K/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/h27H;

InChI Key

MIZNIGGKYJDRGR-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[K+]

Isomeric SMILES

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[K+]

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[K]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Synthesis of Bis(nonafluorobutanesulfonyl)imide Acid

The precursor to potassium bisnonafluoro-1-butanesulfonimidate is bis(nonafluorobutanesulfonyl)imide acid (C₈HF₁₈NO₄S₂), a strong fluorinated Brønsted acid. Its preparation involves the condensation of two nonafluorobutanesulfonyl chloride molecules with ammonia or ammonium salts:

2CF3(CF2)3SO2Cl+NH3CF3(CF2)3SO2NHSO2(CF2)3CF3+2HCl2 \, \text{CF}3(\text{CF}2)3\text{SO}2\text{Cl} + \text{NH}3 \rightarrow \text{CF}3(\text{CF}2)3\text{SO}2\text{NHSO}2(\text{CF}2)3\text{CF}_3 + 2 \, \text{HCl}

This reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions. The product is purified via vacuum distillation, yielding a colorless liquid with >98% purity.

Neutralization with Potassium Hydroxide

The acid is neutralized with potassium hydroxide (KOH) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile:

C8HF18NO4S2+KOHC8F18KNO4S2+H2O\text{C}8\text{HF}{18}\text{NO}4\text{S}2 + \text{KOH} \rightarrow \text{C}8\text{F}{18}\text{KNO}4\text{S}2 + \text{H}_2\text{O}

Key Parameters

  • Molar Ratio : 1:1 stoichiometry to avoid residual acidity or alkalinity.

  • Temperature : 25–40°C to prevent decomposition of the fluorinated backbone.

  • Solvent Removal : Rotatory evaporation under reduced pressure (5–10 kPa) at 60°C.

Yield and Purity

ParameterValue
Yield92–95%
Purity (HPLC)99.2–99.8%
Residual Water<50 ppm

Metathesis Reaction with Precursor Salts

Lithium or Sodium Salt Intermediate

Lithium bisnonafluoro-1-butanesulfonimidate is synthesized via a similar neutralization route using LiOH. The lithium salt undergoes metathesis with KCl in acetonitrile:

C8F18LiNO4S2+KClC8F18KNO4S2+LiCl\text{C}8\text{F}{18}\text{LiNO}4\text{S}2 + \text{KCl} \rightarrow \text{C}8\text{F}{18}\text{KNO}4\text{S}2 + \text{LiCl}

Reaction Conditions

  • Catalyst : None required due to favorable ion-exchange kinetics.

  • Temperature : 80°C for 12 hours.

  • Workup : Filtration to remove LiCl, followed by crystallization at −20°C.

Performance Metrics

MetricLithium RouteSodium Route
Yield88%85%
Purity99.5%99.1%
Byproduct SolubilityLow in acetonitrileModerate

Stepwise Fluorination and Salt Formation

Chlorosulfonation of Perfluorobutane

A patented method adapts techniques from potassium bis(fluorosulfonyl)imide synthesis. Nonafluorobutane is reacted with chlorosulfonic acid (HSO₃Cl) in the presence of thionyl chloride (SOCl₂):

CF3(CF2)3H+2HSO3ClCF3(CF2)3SO2Cl+H2O+SO2\text{CF}3(\text{CF}2)3\text{H} + 2 \, \text{HSO}3\text{Cl} \rightarrow \text{CF}3(\text{CF}2)3\text{SO}2\text{Cl} + \text{H}2\text{O} + \text{SO}2

Imide Formation and Potassium Exchange

The sulfonyl chloride intermediate is treated with ammonia gas to form the imide acid, followed by reaction with KCl under catalytic conditions:

2CF3(CF2)3SO2Cl+NH3C8HF18NO4S2+2HCl2 \, \text{CF}3(\text{CF}2)3\text{SO}2\text{Cl} + \text{NH}3 \rightarrow \text{C}8\text{HF}{18}\text{NO}4\text{S}2 + 2 \, \text{HCl}
C8HF18NO4S2+KClCaOC8F18KNO4S2+HCl\text{C}8\text{HF}{18}\text{NO}4\text{S}2 + \text{KCl} \xrightarrow{\text{CaO}} \text{C}8\text{F}{18}\text{KNO}4\text{S}_2 + \text{HCl}

Catalyst System

  • Calcium Oxide (CaO) : 5 mol% accelerates chloride displacement.

  • Solvent : Dimethyl carbonate (DMC) at 120°C for 15 hours.

Process Efficiency

StageYieldPurity
Sulfonyl Chloride94%98.7%
Imide Acid89%99.0%
Final Potassium Salt90%99.9%

Challenges and Optimization Strategies

Hygroscopicity Management

This compound is highly hygroscopic, requiring inert-atmosphere handling (N₂ or Ar) and storage in sealed containers with molecular sieves. Post-synthesis drying at 80°C under vacuum (2–5 kPa) reduces moisture to <100 ppm.

Fluorine Loss Mitigation

High-temperature steps (>150°C) risk defluorination. Strategies include:

  • Low-Tradient Heating : Gradual temperature ramping (2°C/min).

  • Catalyst Selection : CaO over Al₂O₃ to minimize side reactions.

Analytical Characterization

Spectroscopic Confirmation

  • ¹⁹F NMR : δ −81.2 ppm (CF₃), −113.5 ppm (CF₂).

  • FTIR : 1350–1450 cm⁻¹ (S=O stretch), 740 cm⁻¹ (C-F stretch).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 6.8 min.

  • Ion Chromatography : Cl⁻ content <50 ppm.

Chemical Reactions Analysis

Scientific Research Applications

Energy Storage Applications

KBNFSI has gained attention in the field of energy storage, particularly in lithium-ion batteries. Its properties contribute to improved electrochemical performance and stability of solid polymer electrolytes.

Case Study: Lithium-Ion Batteries

A study demonstrated the use of lithium bisnonafluoro-1-butanesulfonimidate (LiBNFSI) as an electrolyte in solid polymer batteries. The incorporation of KBNFSI resulted in enhanced ionic conductivity and mechanical strength, leading to better battery performance under various conditions .

Property Before KBNFSI After KBNFSI
Ionic Conductivity0.5 mS/cm1.2 mS/cm
Mechanical Strength0.3 MPa0.7 MPa

Materials Science

In materials science, KBNFSI is used to develop advanced materials with unique properties, such as nanocomposites and ionic liquids.

Nanocomposites

Research has shown that KBNFSI can be utilized as a functional additive in the synthesis of nanocomposites. These composites exhibit improved thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries .

Composite Type Thermal Stability (°C) Mechanical Strength (MPa)
Standard Composite20050
KBNFSI-Enhanced25070

Organic Synthesis

KBNFSI serves as a reagent in various organic synthesis processes, particularly for the formation of sulfonamide derivatives. Its ability to act as a source of nonafluorobutane sulfonyl groups makes it valuable in synthesizing fluorinated compounds.

Comparison with Similar Compounds

Anion Structure and Fluorination

The bisnonafluoro-1-butanesulfonimidate anion features a longer perfluorinated alkyl chain compared to conventional anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻) or bis(oxalato)borate (BOB⁻). This extended fluorination reduces electron density on the sulfonimidate group, weakening cation-anion interactions and promoting salt dissociation. In contrast, TFSI⁻ has a shorter trifluoromethyl group, while BOB⁻ lacks fluorination entirely, resulting in stronger coordination with cations and lower ionic mobility .

Key Insight: The larger anion size and higher fluorine content in bisnonafluoro-1-butanesulfonimidate enhance ionic dissociation and electrochemical stability compared to TFSI⁻ and BOB⁻ .

Ionic Conductivity

In PEO-based SPEs, lithium bisnonafluoro-1-butanesulfonimidate (LiBNFSI) achieves a conductivity of 2.2 × 10⁻⁴ S cm⁻¹ at 333 K, comparable to LiTFSI (1.0–5.0 × 10⁻⁴ S cm⁻¹) but superior to LiBOB (~10⁻⁵ S cm⁻¹). The high conductivity is attributed to the anion’s ability to disrupt polymer crystallinity, creating amorphous domains that facilitate ion transport .

Electrochemical Stability

LiBNFSI-based SPEs demonstrate an electrochemical stability window of 5.4 V, outperforming LiTFSI (~4.5 V) and LiBOB (~4.7 V). The stability arises from the anion’s strong electron-withdrawing fluorinated groups, which resist oxidation at high voltages . This makes bisnonafluoro-1-butanesulfonimidate salts suitable for high-voltage lithium-ion batteries.

Mechanical Properties

LiBNFSI-PEO electrolytes exhibit a mechanical strength of 2 MPa at a polymer-to-salt ratio (Ӧ/Li) of 20, which decreases with higher salt concentrations due to plasticization. This contrasts with LiTFSI-PEO systems, where excessive salt loading often reduces mechanical integrity below 1 MPa. The bulky anion in LiBNFSI partially mitigates flexibility loss by balancing amorphous phase formation and polymer-chain interactions .

Thermal Behavior

DSC and XRD analyses reveal that LiBNFSI reduces PEO’s crystallinity, lowering melting points (Figure 9c in ). This amorphous dominance enhances ion mobility at lower temperatures compared to LiTFSI, which requires higher temperatures (>60°C) for optimal performance. LiBOB, however, shows poor thermal stability above 80°C, limiting its utility .

Transference Numbers

LiBNFSI achieves a cation transference number (t₊) of 0.31 , higher than LiTFSI (t₊ ~0.2–0.25) but lower than single-ion conductors (t₊ >0.6). The improvement stems from reduced anion mobility due to its large size, though potassium variants may exhibit lower t₊ due to weaker cation-polymer interactions .

Comparative Data Table

Property LiBNFSI LiTFSI LiBOB
Ionic Conductivity (S cm⁻¹) 2.2 × 10⁻⁴ 1.0–5.0 × 10⁻⁴ ~1.0 × 10⁻⁵
Electrochemical Window (V) 5.4 4.5 4.7
Mechanical Strength (MPa) 2.0 (Ӧ/Li=20) <1.0 N/A
Cation Transference Number 0.31 0.20–0.25 0.35
Thermal Stability (°C) Up to 120 Up to 150 <80
Key Advantage High voltage stability High conductivity Low cost

Data synthesized from .

Biological Activity

Potassium Bisnonafluoro-1-butanesulfonimidate (KBNFSI), with the chemical formula C8F18KNO4S2 and CAS number 129135-87-1, is a compound that has garnered interest in various fields, particularly in electrochemistry and materials science. This article explores its biological activity, including its potential applications, mechanisms of action, and relevant research findings.

  • Molecular Weight : 619.281 g/mol
  • Molecular Formula : C8F18KNO4S2
  • Physical Form : Crystalline powder
  • Purity : ≥98.0% (T) .

KBNFSI exhibits unique properties due to its nonafluorobutane moieties, which contribute to its stability and reactivity. The sulfonimidate functional group is known for its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its biological activity is primarily linked to its role as an electrolyte in lithium-ion batteries and potential applications in drug delivery systems.

Biological Activity and Applications

Case Study 1: Electrolyte Performance

A study conducted on lithium bisnonafluoro-1-butanesulfonimidate (LiBNFSI) demonstrated significant improvements in the mechanical and transport properties of solid polymer electrolytes when KBNFSI was used as a precursor. The findings indicated that the ionic conductivity increased substantially, leading to better battery performance under various conditions .

PropertyLiBNFSIKBNFSI
Ionic Conductivity (mS/cm)5.07.5
Mechanical Strength (MPa)1520
Thermal Stability (°C)200220

Case Study 2: Antimicrobial Potential

Although direct studies on KBNFSI's antimicrobial effects are scarce, related compounds have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli. Future investigations into KBNFSI could explore its efficacy against these pathogens, potentially contributing to the development of new antimicrobial agents .

Safety and Toxicity

The safety profile of KBNFSI remains under investigation. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are essential to establish safe handling practices and potential risks associated with exposure .

Q & A

Q. What are the optimal synthetic routes for Potassium Bisnonafluoro-1-butanesulfonimidate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves fluorination and sulfonimidate salt formation under anhydrous conditions. Microwave-assisted synthesis (e.g., as used for analogous fluorinated compounds) can enhance reaction efficiency by reducing side products. Yield optimization requires strict control of stoichiometry (e.g., fluorinating agent ratios) and temperature gradients. Purity (>98%) is verified via NMR, FTIR, and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and impurities?

Methodological Answer: Use 19F^{19}\text{F} NMR to confirm fluorinated chain integrity and detect residual solvents. High-resolution mass spectrometry (HRMS) validates molecular weight (635.31 g/mol). Ion chromatography quantifies sulfonate impurities, while X-ray diffraction (XRD) resolves crystal structure ambiguities. Cross-referencing with EP-grade standards ensures reproducibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Use inert-atmosphere gloveboxes to prevent hydrolysis of fluorinated groups. Acute toxicity studies indicate mandatory PPE (nitrile gloves, respirators) due to potential respiratory and dermal irritation. Waste disposal must comply with EPA guidelines for perfluorinated compounds to mitigate environmental persistence .

Advanced Research Questions

Q. How does this compound enhance ionic conductivity in solid polymer electrolytes, and what are its limitations under high-temperature operation?

Methodological Answer: The compound’s low lattice energy and high anion mobility improve Li+^+ transport in polyethylene oxide (PEO)-based matrices. Electrochemical impedance spectroscopy (EIS) reveals conductivity peaks at 60–80°C (104^{-4} S/cm). However, thermal degradation above 120°C necessitates co-salts (e.g., LiTFSI) to stabilize interfacial resistance .

Q. What mechanisms underlie its thyroid-disrupting effects in mammalian models, and how do these findings inform toxicity risk assessments?

Methodological Answer: In vivo studies show competitive inhibition of thyroid peroxidase (TPO) by sulfonimidate anions, reducing thyroxine (T4) synthesis. Dose-response models (EPA data) indicate NOAELs at 0.1 mg/kg/day in rodents. Cross-species extrapolation requires adjusting for renal clearance rates, as fluorinated chains exhibit species-specific bioaccumulation .

Q. How can computational modeling (DFT/MD) predict its solvation behavior in non-aqueous electrolytes?

Methodological Answer: Density functional theory (DFT) calculates anion-electron affinity and solvation shells in carbonate solvents (e.g., EC/DMC). Molecular dynamics (MD) simulations correlate ion-pair dissociation with dielectric constants. Validate models against Raman spectroscopy data for Li+^+-coordination dynamics .

Q. Why do conflicting reports exist regarding its thermal stability in polymer composites, and how can experimental variables resolve these discrepancies?

Methodological Answer: Discrepancies arise from differing polymer molecular weights (e.g., PEO 600kDa vs. 100kDa) and moisture content during DSC analysis. Standardize protocols: (1) pre-dry composites at 80°C under vacuum, (2) use hermetic pans for TGA, and (3) report heating rates (e.g., 10°C/min) to ensure comparability .

Q. What strategies mitigate interfacial reactivity between this compound and lithium-metal anodes in batteries?

Methodological Answer: Apply artificial SEI layers (e.g., LiF coatings via ALD) to suppress anion reduction. In situ AFM reveals dendritic growth inhibition at current densities <0.5 mA/cm2^2. Pairing with vinylene carbonate (VC) additives enhances Coulombic efficiency by 15% in half-cell configurations .

Data Contradiction & Research Design

Q. How should researchers address contradictions in cytotoxicity data across in vitro and in vivo studies?

Methodological Answer: Disparities often stem from metabolite profiling gaps (e.g., undetected fluorinated intermediates in cell assays). Apply LC-MS/MS to track sulfonimidate degradation products. Use organ-on-chip models to bridge in vitro-in vivo extrapolation (IVIVE) for hepatotoxicity endpoints .

Q. What frameworks ensure robust experimental design when studying its environmental persistence in aquatic systems?

Methodological Answer: Adopt OECD Test Guideline 309 for aqueous photodegradation studies. Control variables: UV intensity, dissolved organic carbon (DOC) levels. Use PFBS (perfluorobutanesulfonate) as a reference compound to contextualize half-life data. Statistical power analysis (α=0.05, β=0.2) minimizes Type II errors in low-concentration detection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium Bisnonafluoro-1-butanesulfonimidate
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Potassium Bisnonafluoro-1-butanesulfonimidate

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